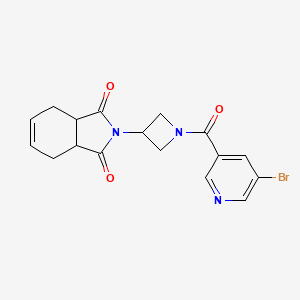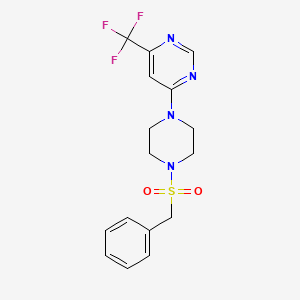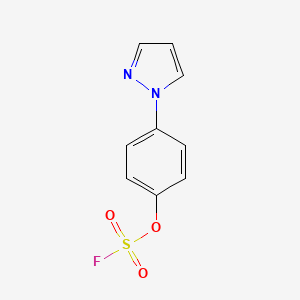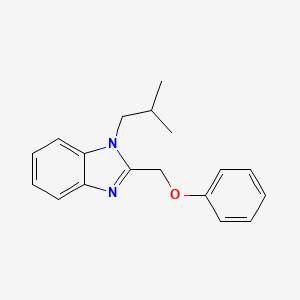
2-(1-(5-bromonicotinoyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-(5-bromonicotinoyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a useful research compound. Its molecular formula is C17H16BrN3O3 and its molecular weight is 390.237. The purity is usually 95%.
BenchChem offers high-quality 2-(1-(5-bromonicotinoyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-(5-bromonicotinoyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Transformation
The synthesis and transformation of isoindole-1,3-dione derivatives, including structures related to 2-(1-(5-bromonicotinoyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione, have been extensively studied. Researchers have developed various synthetic routes to access these compounds, demonstrating their versatility as intermediates for further chemical modifications. For instance, studies have shown that azetidine-2,3-diones can undergo coupling reactions in aqueous media, leading to the synthesis of potentially bioactive 3-substituted 3-hydroxy-beta-lactam moieties (Alcaide, Luna, Torres, & Almendros, 2008). Furthermore, synthetic pathways involving radical-mediated synthesis of azetidin-2,3-diones offer a straightforward approach to these core structures, highlighting their potential as synthons for biologically active compounds (Bari, Magtoof, & Bhalla, 2010).
Potential as Biologically Active Compounds
Isoindole-1,3(2H)-dione derivatives have been evaluated for their biological activities, including their potential as anticancer agents. Studies have revealed structure-activity relationships, showing that the anticancer activity of these compounds can vary significantly depending on their specific substituents (Tan, Kizilkaya, Kelestemur, Akdemir, & Kara, 2020). This insight is crucial for designing new molecules with enhanced therapeutic potential.
Antibacterial Applications
The antibacterial properties of alkoxy isoindole-1,3-diones and their derivatives have also been explored, with certain compounds displaying promising activities against various bacterial strains. This research underscores the potential of these compounds in developing new antibacterial agents, offering a pathway to address the growing concern of antibiotic resistance (Ahmed, Sharma, Nagda, Salvi, & Talesara, 2006).
Eigenschaften
IUPAC Name |
2-[1-(5-bromopyridine-3-carbonyl)azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrN3O3/c18-11-5-10(6-19-7-11)15(22)20-8-12(9-20)21-16(23)13-3-1-2-4-14(13)17(21)24/h1-2,5-7,12-14H,3-4,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGUNPJOIGOSTHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC2C1C(=O)N(C2=O)C3CN(C3)C(=O)C4=CC(=CN=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-(5-bromonicotinoyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[5-(4-Chlorophenyl)-1,2-oxazol-3-yl]methyl 4-methylbenzoate](/img/structure/B2738971.png)


![[4-(Aminomethyl)-3-fluorophenyl]methanamine dihydrochloride](/img/structure/B2738976.png)
![N-(4-(5-methylfuran-2-yl)thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2738977.png)

![4-(4-methylpiperidin-1-yl)sulfonyl-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide](/img/structure/B2738980.png)
![5-(Furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2738986.png)

![2-{[5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolyl]carbonyl}-N-(3,4-dichlorophenyl)-1-hydrazinecarboxamide](/img/structure/B2738989.png)
![4-[(4-Piperazin-1-ylphenoxy)methyl]-1,3-thiazole;trihydrochloride](/img/structure/B2738990.png)
